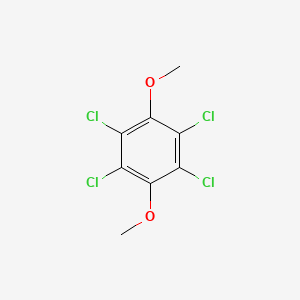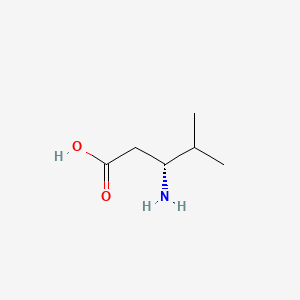
1,2,4,5-四氯-3,6-二甲氧基苯
描述
1,2,4,5-Tetrachloro-3,6-dimethoxybenzene (TCDM) is an organic compound that belongs to the class of aromatic compounds known as polychlorinated benzenes (PCBs). It is a colourless, odourless, crystalline solid that is soluble in organic solvents and insoluble in water. It is used as a precursor in the synthesis of pharmaceuticals, dyes, and other compounds. In addition, it is used as an intermediate in the production of various chemicals due to its ability to form a variety of derivatives.
科学研究应用
晶体结构分析
1,2,4,5-四氯-3,6-二甲氧基苯已被用于晶体结构研究。Wigand等人(1987年)研究了其晶体结构和35Cl NQR频率的温度依赖性,揭示了分子排列和相互作用的见解(Wigand, Walz, Weiden, & Weiss, 1987)。
光化学反应
Al-Fakhri等人(1980年)探讨了其在光化学反应中的作用,特别是在通过辐射过程形成联苯的过程(Al-Fakhri, Mowatt, & Pratt, 1980)。
自由基阳离子研究
Wartini等人(1998年)的研究集中在与1,2,4,5-四氯-3,6-二甲氧基苯相连的化合物中自由基阳离子的行为,有助于我们理解电子转移和分子相互作用(Wartini, Staab, & Neugebauer, 1998)。
电池技术
Zhang等人(2017年)研究了其衍生物在电池技术中的应用,特别是作为非水红外流电池中的正极液。这项工作突显了其在增强化学稳定性和能量存储效率方面的潜力(Zhang et al., 2017)。
真菌代谢产物分析
Dang(2018年)确定1,2,4,5-四氯-3,6-二甲氧基苯为真菌次生代谢产物,强调了其在研究天然产物和生物活性化合物中的重要性(Dang, 2018)。
导电聚合物研究
Sotzing等人(1996年)探讨了其在导电聚合物合成中的应用,其中其衍生物在开发具有低氧化电位和高稳定性的新材料方面发挥了关键作用(Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996)。
未来方向
作用机制
Target of Action
1,2,4,5-Tetrachloro-3,6-dimethoxybenzene is an active compound . .
Mode of Action
It is known to be an active compound that can be used for various biochemical studies .
Biochemical Pathways
It is known to be used for various biochemical studies .
Result of Action
1,2,4,5-Tetrachloro-3,6-dimethoxybenzene has been noted for its potential in the biomedical field. It has antineoplastic properties, indicating that it may be a viable candidate for the development of cancer-fighting drugs . Moreover, it exhibits promise as a herbicide or pesticide .
生化分析
Biochemical Properties
1,2,4,5-Tetrachloro-3,6-dimethoxybenzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to exhibit antineoplastic properties, making it a potential candidate for the development of cancer-fighting drugs. The compound can also act as a herbicide or pesticide, indicating its interaction with plant enzymes and proteins. The nature of these interactions often involves binding to specific active sites on enzymes, leading to inhibition or activation of their catalytic functions.
Cellular Effects
The effects of 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its antineoplastic properties suggest that it can interfere with the proliferation of cancer cells by modulating signaling pathways that control cell growth and division. Additionally, the compound’s herbicidal properties imply that it can disrupt normal cellular metabolism in plants, leading to cell death.
Molecular Mechanism
At the molecular level, 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes. These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, which are essential for understanding its overall impact.
Dosage Effects in Animal Models
The effects of 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antineoplastic activity, without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological functions. Understanding the dosage effects is crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
1,2,4,5-Tetrachloro-3,6-dimethoxybenzene is involved in various metabolic pathways, interacting with specific enzymes and cofactors . These interactions can influence metabolic flux and alter the levels of metabolites within cells. The compound’s metabolism may lead to the formation of active or inactive metabolites, which can further impact its biochemical and cellular effects. Identifying the metabolic pathways and the enzymes involved is essential for understanding the compound’s overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene within cells and tissues are critical for its biological activity . The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within certain tissues or cellular compartments can influence its efficacy and toxicity. Understanding the transport and distribution mechanisms is vital for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene can affect its activity and function . The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects. Identifying the subcellular localization patterns is essential for understanding the compound’s mode of action and optimizing its use in research and therapeutic applications.
属性
IUPAC Name |
1,2,4,5-tetrachloro-3,6-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl4O2/c1-13-7-3(9)5(11)8(14-2)6(12)4(7)10/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICARXIPJINIRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1Cl)Cl)OC)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241468 | |
| Record name | Benzene, 1,2,3,5-tetrachloro-3,6-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70241468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944-78-5 | |
| Record name | Tetrachloro-1,4-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,2,3,5-tetrachloro-3,6-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000944785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2,3,5-tetrachloro-3,6-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70241468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene and where is it found?
A1: 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene (DAME) is a halogenated natural product primarily recognized as a secondary metabolite of terrestrial fungi. [] It has been identified in various environmental compartments, including air, precipitation, rivers, and forest ecosystems. [] Notably, DAME has been found in several species of fungi and their associated litter within forest environments. []
Q2: How is 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene detected and identified in environmental samples?
A2: Scientists utilize advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to detect and identify 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene in complex environmental matrices. [] This method separates different compounds based on their volatility and then identifies them based on their unique mass-to-charge ratios.
Q3: What is the significance of detecting 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene in estuaries?
A3: The presence of 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene in estuaries, often at higher concentrations than in rivers or offshore waters, suggests these environments may be "hot spots" for its production. [] This observation implies potential contributions from various sources, including terrestrial runoff and biological activity within the estuary itself.
Q4: Can 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene be used to monitor environmental processes?
A4: Yes, due to its presence in various environmental compartments and its association with specific sources like fungi, 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene shows potential as a tracer for studying environmental processes. [] For instance, monitoring its distribution and concentration could provide insights into fungal activity, terrestrial-aquatic interactions, and the impact of factors like climate change on these processes.
Q5: Has 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene been found in other organisms besides fungi?
A5: While 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene is primarily associated with terrestrial fungi, research has also identified it as a unique volatile compound emitted by the wood-rot fungus Fulvifomes siamensis. [] This finding highlights its potential as a signature volatile for detecting and identifying this specific fungal pathogen in diseased trees.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(4-Chlorophenyl)methylthio]-5-[3-(1-piperidinylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1221137.png)
![3-Methyl-1-phenyl-5-thieno[2,3-c]pyrazolecarboxylic acid [2-(butylamino)-2-oxoethyl] ester](/img/structure/B1221138.png)
![[4-(4-Hydroxyphenyl)-1-piperazinyl]-[2-methoxy-4-(methylthio)phenyl]methanone](/img/structure/B1221139.png)

![4-[2-(4-fluoroanilino)-2-oxoethoxy]-3-methoxy-N-[4-(4-methoxyphenyl)-5-methyl-2-thiazolyl]benzamide](/img/structure/B1221143.png)




![2-[Oxo-(2-phenylethylamino)methyl]-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1221153.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)-(2-furanyl)methyl]acetamide](/img/structure/B1221154.png)
![2-(2-methylphenoxy)-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B1221157.png)
![N-[2-(4-fluorophenyl)ethyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B1221161.png)